molecular formula C24H40O5S B14364380 4-Octadecyl-3,6-dioxocyclohexa-1,4-diene-1-sulfonic acid CAS No. 92589-32-7

4-Octadecyl-3,6-dioxocyclohexa-1,4-diene-1-sulfonic acid

Cat. No.: B14364380
CAS No.: 92589-32-7
M. Wt: 440.6 g/mol
InChI Key: PEUVDZGENYDILP-UHFFFAOYSA-N
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Description

4-Octadecyl-3,6-dioxocyclohexa-1,4-diene-1-sulfonic acid is a chemical compound characterized by its unique structure, which includes a long octadecyl chain attached to a dioxocyclohexa-diene ring with a sulfonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Octadecyl-3,6-dioxocyclohexa-1,4-diene-1-sulfonic acid typically involves the self-condensation of diethyl acetonedicarboxylate, followed by oxidation with nitrogen oxides in the presence of Molecular Sieve 4A . The reaction conditions are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Octadecyl-3,6-dioxocyclohexa-1,4-diene-1-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.

    Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include nitrogen oxides for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions include quinone derivatives, hydroxylated compounds, and substituted sulfonic acid derivatives.

Scientific Research Applications

4-Octadecyl-3,6-dioxocyclohexa-1,4-diene-1-sulfonic acid has several scientific research applications:

    Chemistry: It is used as a precursor for synthesizing other complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Octadecyl-3,6-dioxocyclohexa-1,4-diene-1-sulfonic acid involves its interaction with molecular targets through its sulfonic acid group and dioxocyclohexa-diene ring. These interactions can lead to various biochemical effects, including enzyme inhibition or activation, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Octadecyl-3,6-dioxocyclohexa-1,4-diene-1-sulfonic acid is unique due to its long octadecyl chain, which imparts distinct physical and chemical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

92589-32-7

Molecular Formula

C24H40O5S

Molecular Weight

440.6 g/mol

IUPAC Name

4-octadecyl-3,6-dioxocyclohexa-1,4-diene-1-sulfonic acid

InChI

InChI=1S/C24H40O5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-19-23(26)24(20-22(21)25)30(27,28)29/h19-20H,2-18H2,1H3,(H,27,28,29)

InChI Key

PEUVDZGENYDILP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCC1=CC(=O)C(=CC1=O)S(=O)(=O)O

Origin of Product

United States

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